

Oteseconazole's High Selectivity for Fungal CYP51: A Technical Deep Dive

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oteseconazole (formerly VT-1161) is a novel, orally bioavailable tetrazole antifungal agent engineered for high selectivity towards fungal cytochrome P450 family 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By potently inhibiting fungal CYP51, oteseconazole disrupts membrane integrity, leading to fungal cell death. A key differentiator of oteseconazole from earlier azole antifungals is its significantly lower affinity for human CYP enzymes, particularly human CYP51 and those involved in drug metabolism. This high selectivity, attributed to its unique tetrazole moiety, minimizes the potential for off-target effects and drug-drug interactions commonly associated with older azole antifungals. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying mechanisms defining oteseconazole's remarkable selectivity.

Mechanism of Action: Targeting Fungal Ergosterol Synthesis

Oteseconazole's antifungal activity stems from its potent inhibition of fungal CYP51.[1] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol



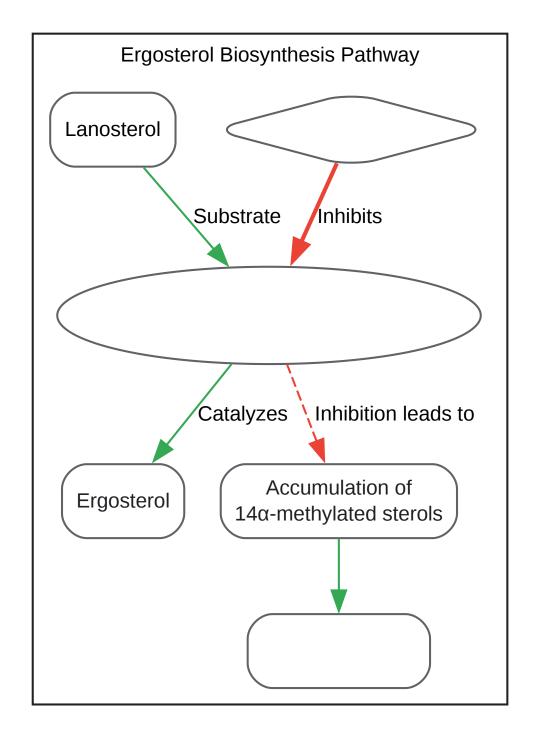




in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

By binding to the heme iron in the active site of fungal CYP51, **oteseconazole** blocks the demethylation of lanosterol.[2] This leads to a depletion of ergosterol and an accumulation of toxic 14α -methylated sterols in the fungal cell membrane. The incorporation of these aberrant sterols disrupts the normal structure and function of the membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death.[2]





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Figure 1: **Oteseconazole**'s mechanism of action targeting the fungal ergosterol biosynthesis pathway.

Quantitative Analysis of Selectivity



The superior safety profile of **oteseconazole** is rooted in its remarkable selectivity for fungal CYP51 over its human ortholog and other human CYP enzymes. This selectivity has been quantified through various in vitro studies, with key data summarized in the tables below.

Comparative Binding Affinity and Inhibition of Fungal vs. Human CYP51

Spectrophotometric assays have demonstrated that **oteseconazole** binds tightly to Candida albicans CYP51, exhibiting a dissociation constant (Kd) of \leq 39 nM.[3][4] In stark contrast, it does not show any significant binding to human CYP51 even at concentrations up to 86 μ M.[2] Furthermore, in reconstitution assays, **oteseconazole** potently inhibited the enzymatic activity of C. albicans CYP51 but failed to inhibit the human enzyme at the highest tested concentration of 50 μ M.[4] This translates to a selectivity of over 2,000-fold for the fungal enzyme.[5]



Enzyme Target	Oteseconazole (VT- 1161)	Fluconazole	Itraconazole
Candida albicans CYP51			
Dissociation Constant (Kd)	≤39 nM[3][4]	~30,500 nM[6]	≤50 nM[6]
Half-maximal Inhibitory Concentration (IC50)	1.5 μΜ[6]	-	-
Homo sapiens CYP51			
Binding	No significant binding up to 86 μM[2]	Weak binding[6]	Tight binding (Kd ~42- 131 nM)[6]
Inhibition	No inhibition up to 50 μ M[4]	-	-
Selectivity Ratio (Human/Fungal)	>2,000-fold[5]	~540-fold[6]	~2-fold[6]
Table 1: Comparative in vitro activity of oteseconazole and other azoles against fungal and human CYP51.			

Inhibition of Human Drug-Metabolizing CYP Enzymes

To assess the potential for drug-drug interactions, the inhibitory activity of **oteseconazole** against key human drug-metabolizing CYP enzymes was evaluated. **Oteseconazole** demonstrated weak inhibition of CYP2C9, CYP2C19, and CYP3A4, with IC50 values significantly higher than clinically relevant concentrations.[7]



Human CYP Isoform	Oteseconazole (VT-1161) IC50
CYP2C9	≥65 µM[7]
CYP2C19	≥65 µM[7]
CYP3A4	≥65 µM[7]
Table 2: In vitro inhibition of major human drug- metabolizing CYP enzymes by oteseconazole.	

Experimental Protocols

The following sections outline the methodologies employed in the key experiments that established the selectivity profile of **oteseconazole**.

CYP51 Binding Affinity Assessment (UV-visible Spectroscopy)

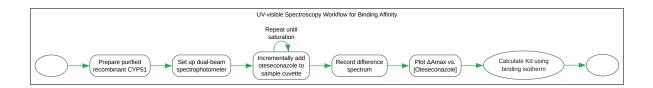
The binding of **oteseconazole** and other azoles to purified recombinant fungal and human CYP51 was assessed using UV-visible difference spectroscopy. This technique measures the spectral shift that occurs when a ligand binds to the heme iron of the cytochrome P450 enzyme.

Methodology:

- Enzyme Preparation: Purified, recombinant C. albicans CYP51 and human CYP51 were prepared and diluted in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 20% glycerol).
- Spectrophotometric Titration: The enzyme solution was placed in both the sample and reference cuvettes of a dual-beam spectrophotometer.
- Ligand Addition: A concentrated stock solution of oteseconazole (or a comparator azole) in a suitable solvent (e.g., DMSO) was incrementally added to the sample cuvette. An equivalent volume of the solvent was added to the reference cuvette to cancel out any solvent-induced spectral changes.



- Spectral Scanning: After each addition and a brief incubation period to allow for binding equilibrium, the difference spectrum was recorded (typically between 350 and 500 nm).
- Data Analysis: The magnitude of the spectral shift (ΔAmax) was plotted against the ligand concentration. The dissociation constant (Kd) was then calculated by fitting the data to a suitable binding isotherm equation (e.g., the Morrison tight-binding equation for potent inhibitors).



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Figure 2: Experimental workflow for determining CYP51 binding affinity using UV-visible spectroscopy.

CYP51 Enzymatic Inhibition Assay (Reconstitution Assay)

The inhibitory effect of **oteseconazole** on the catalytic activity of CYP51 was determined using a reconstitution assay. This in vitro system includes the purified CYP51 enzyme, its redox partner (NADPH-cytochrome P450 reductase), a lipid environment to facilitate the interaction, and the substrate (lanosterol).

Methodology:

- Reaction Mixture Preparation: A reaction mixture was prepared containing a buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), purified recombinant CYP51, NADPH-cytochrome P450 reductase, and a lipid source (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).
- Inhibitor Addition: Varying concentrations of oteseconazole (or a comparator azole) were added to the reaction mixtures and pre-incubated for a defined period.

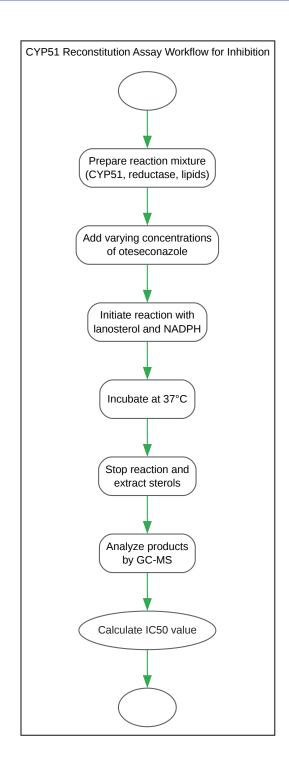
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- Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate, lanosterol, and the cofactor, NADPH.
- Incubation: The reaction mixtures were incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Reaction Termination and Product Extraction: The reaction was stopped, and the sterol products were extracted using an organic solvent (e.g., hexane).
- Product Analysis: The extracted sterols were analyzed by a suitable method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of the demethylated product formed.
- IC50 Determination: The percentage of inhibition at each **oteseconazole** concentration was calculated relative to a vehicle control. The IC50 value was then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Figure 3: Experimental workflow for the CYP51 reconstitution assay to determine enzymatic inhibition.

Conclusion



The extensive in vitro data conclusively demonstrate the high selectivity of **oteseconazole** for fungal CYP51 over its human counterpart and other human CYP enzymes involved in drug metabolism. This selectivity, quantified to be over 2,000-fold for fungal CYP51, is a direct result of its unique chemical structure featuring a tetrazole moiety. The weak inhibition of human drug-metabolizing CYPs, as evidenced by high IC50 values, predicts a low potential for clinically significant drug-drug interactions. This favorable selectivity profile positions **oteseconazole** as a promising therapeutic agent for the treatment of fungal infections with an improved safety margin compared to older azole antifungals.

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